

# Spectroscopic Comparison of C.I. Disperse Red 54 from Different Suppliers

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## Compound of Interest

Compound Name: C.I. Disperse red 54

Cat. No.: B1143416

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A Guide for Researchers and Quality Control Professionals

## Introduction

**C.I. Disperse Red 54** is a monoazo dye widely utilized in the textile industry for dyeing polyester fibers. The quality, purity, and consistency of this dye can vary between different commercial suppliers due to subtle differences in manufacturing processes, purification techniques, and the presence of additives or residual intermediates. These variations can have a significant impact on the final coloristic properties and performance of the dyed materials. This guide provides a comprehensive spectroscopic comparison of **C.I. Disperse Red 54** from three fictional, yet representative, suppliers to illustrate a robust quality control framework using UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) spectroscopy.

## Data Presentation

The following table summarizes the illustrative quantitative spectroscopic data for **C.I. Disperse Red 54** obtained from three different suppliers. These values represent typical variations that may be encountered in a real-world analytical comparison.

Spectroscopic Technique	Parameter	Supplier Alpha	Supplier Beta	Supplier Gamma
UV-Vis Spectroscopy	$\lambda_{\text{max}}$ (nm) in Acetone	516	519	515
Normalized Absorbance at $\lambda_{\text{max}}$	1.00	0.97	1.01	
FTIR Spectroscopy	N-H Stretch ( $\text{cm}^{-1}$ )	3431	3433	3430
C=O Stretch ( $\text{cm}^{-1}$ )	1734	1735	1734	
N=N Stretch ( $\text{cm}^{-1}$ )	1451	1453	1451	
Aromatic C-H Bend ( $\text{cm}^{-1}$ )	822	823	821	
Impurity/Additive Peak ( $\text{cm}^{-1}$ )	-	1512 (weak)	-	
$^1\text{H}$ NMR Spectroscopy	Aromatic Protons (ppm)	7.1 - 8.6 (multiplet)	7.1 - 8.6 (multiplet)	7.1 - 8.6 (multiplet)
(in $\text{CDCl}_3$ )	$-\text{CH}_2-$ Protons (ppm)	3.4 - 3.9 (multiplet)	3.4 - 3.9 (multiplet)	3.4 - 3.9 (multiplet)
$-\text{CH}_3$ Protons (ppm)	2.2 (singlet)	2.2 (singlet)	2.2 (singlet)	
Impurity Signal (ppm)	-	-	1.3 (triplet, trace)	

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## UV-Visible (UV-Vis) Spectroscopy

- Objective: To determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and the relative concentration of the chromophore.
- Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
- Sample Preparation:
  - Prepare a stock solution of 100  $\mu\text{g/mL}$  for each dye sample by accurately weighing 10 mg of the dye and dissolving it in 100 mL of spectroscopic grade acetone.
  - Prepare a working solution of 10  $\mu\text{g/mL}$  by diluting 10 mL of the stock solution to 100 mL with acetone in a volumetric flask.
- Data Acquisition:
  - Record the absorbance spectrum from 400 nm to 700 nm.
  - Use spectroscopic grade acetone as the blank reference.
  - Identify the  $\lambda_{\text{max}}$  and record the absorbance value at this wavelength.

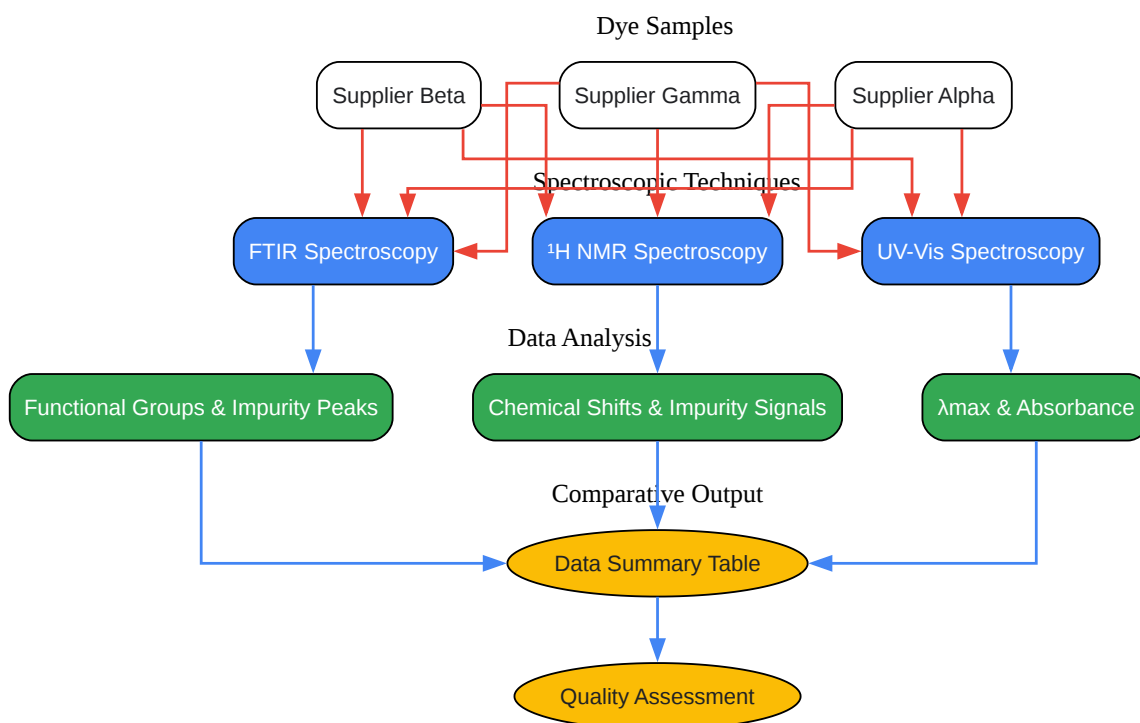
## Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the characteristic functional groups of the dye molecule and detect any organic impurities or additives.
- Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the powdered dye from each supplier is placed directly onto the ATR crystal, ensuring good contact.
- Data Acquisition:
  - A background spectrum of the clean, empty ATR crystal is recorded.
  - The sample spectrum is then recorded over the range of 4000  $\text{cm}^{-1}$  to 600  $\text{cm}^{-1}$ .

## Proton Nuclear Magnetic Resonance ( $^1\text{H}$ NMR) Spectroscopy

- Objective: To confirm the chemical structure of the dye by analyzing the proton environments and to detect any organic impurities.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation:
  - Dissolve approximately 10-15 mg of each dye sample in 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
  - The solution is transferred to a standard 5 mm NMR tube.
- Data Acquisition:
  - The  $^1\text{H}$  NMR spectrum is acquired using standard parameters.
  - Tetramethylsilane (TMS) is used as an internal reference standard ( $\delta$  0.00 ppm).
  - The resulting spectrum is processed to determine chemical shifts, multiplicities, and integration of the signals.

## Mandatory Visualization



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Caption: Workflow for spectroscopic comparison of **C.I. Disperse Red 54**.

## Discussion of Illustrative Results

The presented data, though illustrative, highlights key potential differences among commercial dye samples.

- **UV-Vis Analysis:** The  $\lambda_{\text{max}}$  values are all within a narrow range, as expected for the same primary chromophore. The slight shifts could be due to minor structural variations or interactions with residual impurities. The variation in normalized absorbance suggests potential differences in the actual dye concentration or purity of the commercial powders.

- **FTIR Analysis:** All samples exhibit the main characteristic peaks for **C.I. Disperse Red 54**. The sample from Supplier Beta shows a weak, extraneous peak at  $1512\text{ cm}^{-1}$ , which could suggest the presence of a nitro-aromatic impurity, a common intermediate in azo dye synthesis.
- **$^1\text{H}$  NMR Analysis:** The major proton signals corresponding to the dye's structure are consistent across all samples. However, the spectrum for Supplier Gamma's sample shows a trace triplet signal at 1.3 ppm, which is indicative of a small amount of an aliphatic impurity, possibly a residual solvent like ethanol.

## Conclusion

A multi-technique spectroscopic approach is essential for the comprehensive quality assessment of commercial dyes like **C.I. Disperse Red 54**. While the core molecular structure is generally consistent across suppliers, minor variations in purity and the presence of additives or residual impurities can be effectively identified. For critical applications in research and industrial manufacturing, such detailed spectroscopic comparisons are invaluable for ensuring the selection of high-quality, consistent dye lots, thereby guaranteeing reproducible and reliable outcomes.

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